2-(ピロリジン-1-イル)チアゾール

説明

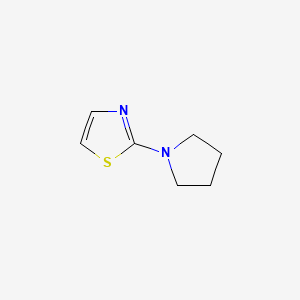

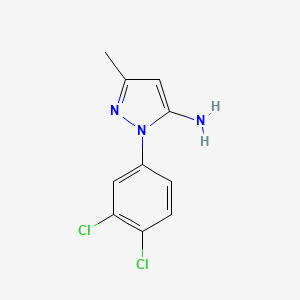

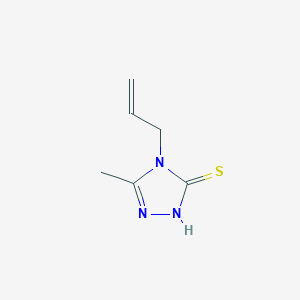

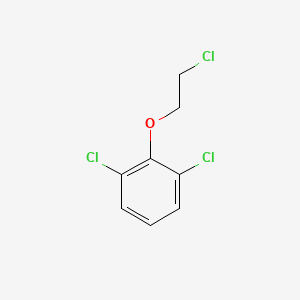

“2-(Pyrrolidin-1-yl)thiazole” is a compound that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of “2-(Pyrrolidin-1-yl)thiazole” involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates which were, in turn, reduced .Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-1-yl)thiazole” is characterized by a five-membered pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving “2-(Pyrrolidin-1-yl)thiazole” are influenced by the presence of the pyrrolidine and thiazole rings. These rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .科学的研究の応用

創薬

ピロリジン環は、「2-(ピロリジン-1-イル)チアゾール」化合物の構成要素であり、創薬化学者によってヒト疾患治療のための化合物を取得するために広く使用されています . この飽和骨格への関心は、sp3混成、分子の立体化学への貢献、および環の非平面性による3次元(3D)カバレッジの増加により、ファーマコフォア空間を効率的に探索できる可能性によって高められています .

抗菌活性

「2-(ピロリジン-1-イル)チアゾール」を含むチアゾールは、顕著な抗菌活性を示しています。 たとえば、チアゾール誘導体であるスルファゾールは、抗菌剤として使用されています .

抗レトロウイルス活性

チアゾール誘導体は、抗レトロウイルス薬の開発に使用されてきました。 HIV/AIDS治療に使用される薬剤であるリトナビルは、チアゾール部分を含んでいます .

抗真菌活性

チアゾール誘導体は、抗真菌特性を示しています。 抗真菌薬であるアバフンギンは、チアゾール誘導体です . さらに、一連の5-(2-置換-1,3-チアゾール-5-イル)-2-アルコキシベンゾアミドと5-(2-N-(置換アリール)-1,3-チアゾール-5-イル)-2-アルコキシベンゾアミドが合成され、抗真菌活性についてスクリーニングされました .

抗がん活性

チアゾール誘導体は、抗がん剤の開発に使用されてきました。 癌治療に使用される薬剤であるチアゾフリンは、チアゾール部分を含んでいます .

抗アルツハイマー活性

チアゾール誘導体は、アルツハイマー病治療薬の開発において可能性を示しています .

降圧活性

抗酸化活性

作用機序

- The primary targets of 2-(Pyrrolidin-1-yl)thiazole are not explicitly mentioned in the literature I found. However, we know that molecules containing this thiazole ring can interact unpredictably with biological systems, affecting various pathways and enzymes. These interactions may involve receptors, enzymes, or other cellular components .

- DNA Interaction : One specific example is voreloxin, which binds to DNA and interacts with topoisomerase II. This interaction leads to DNA double-strand breaks, cell cycle arrest (specifically at the G2 phase), and ultimately cell death .

- Stereochemistry Matters : The different stereoisomers and spatial orientations of substituents on the pyrrolidine ring can significantly influence the binding mode to enantioselective proteins, affecting the biological profile of drug candidates .

- Unfortunately, specific biochemical pathways affected by 2-(Pyrrolidin-1-yl)thiazole are not well-documented in the available literature. However, its aromaticity and reactive positions suggest potential involvement in various pathways, including donor–acceptor, nucleophilic, and oxidation reactions .

- Impact on Bioavailability : The compound’s ADME properties remain elusive, limiting our understanding of its bioavailability .

- The molecular and cellular effects of 2-(Pyrrolidin-1-yl)thiazole depend on its specific interactions with cellular components. For instance, its binding to DNA and topoisomerase II leads to DNA damage and cell death .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

生化学分析

Biochemical Properties

2-(Pyrrolidin-1-yl)thiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to exhibit antibacterial and antimycobacterial activities . It interacts with enzymes involved in bacterial cell wall synthesis, thereby inhibiting their function and leading to bacterial cell death. Additionally, 2-(Pyrrolidin-1-yl)thiazole has been found to interact with proteins involved in metabolic pathways, affecting their activity and altering metabolic flux.

Cellular Effects

The effects of 2-(Pyrrolidin-1-yl)thiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain bacterial strains by disrupting their cellular processes . In mammalian cells, 2-(Pyrrolidin-1-yl)thiazole can affect gene expression by binding to specific transcription factors, thereby altering the transcription of target genes.

Molecular Mechanism

At the molecular level, 2-(Pyrrolidin-1-yl)thiazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in the disruption of bacterial cell integrity . Additionally, 2-(Pyrrolidin-1-yl)thiazole can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyrrolidin-1-yl)thiazole can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Pyrrolidin-1-yl)thiazole remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(Pyrrolidin-1-yl)thiazole vary with different dosages in animal models. At lower doses, this compound exhibits antibacterial and antimycobacterial activities without significant toxic effects . At higher doses, 2-(Pyrrolidin-1-yl)thiazole can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing harm to the organism.

Metabolic Pathways

2-(Pyrrolidin-1-yl)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to affect the levels of certain metabolites by modulating the activity of enzymes involved in their synthesis and degradation . The interaction of 2-(Pyrrolidin-1-yl)thiazole with these enzymes can lead to changes in metabolic pathways, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 2-(Pyrrolidin-1-yl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, 2-(Pyrrolidin-1-yl)thiazole can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(Pyrrolidin-1-yl)thiazole plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 2-(Pyrrolidin-1-yl)thiazole may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.

特性

IUPAC Name |

2-pyrrolidin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h3,6H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVYKYRWYBBQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Have any studies explored the structure-activity relationship (SAR) of these compounds?

A: While specific SAR studies might not be explicitly detailed in the provided abstracts, researchers are actively exploring the impact of structural modifications on the biological activity of 2-(Pyrrolidin-1-yl)thiazole derivatives. [, ] By synthesizing and evaluating various analogs with different substituents and functional groups on the core structure, researchers aim to identify the key structural features responsible for their antibacterial and antimycobacterial potency.

Q2: Beyond their antimicrobial properties, are there other potential applications for 2-(Pyrrolidin-1-yl)thiazole derivatives?

A: Interestingly, 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid, a specific derivative, has shown potential in mitigating mild steel corrosion in acidic environments. [] This suggests that the unique properties of this compound class could extend beyond antimicrobial applications, potentially finding use in material science and engineering. Further research is needed to fully explore these possibilities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

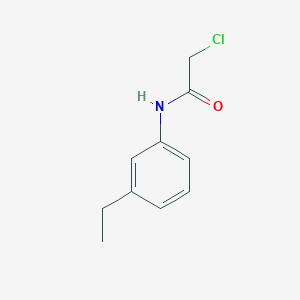

![2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide](/img/structure/B1361933.png)

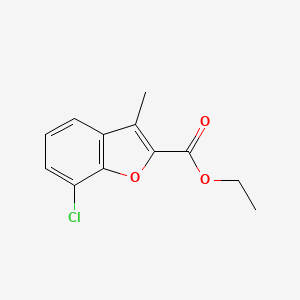

![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)